

Spectroscopic Analysis of 5-Bromophthalide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromophthalide*

Cat. No.: *B015269*

[Get Quote](#)

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Bromophthalide** (CAS No. 64169-34-2). Aimed at researchers, scientists, and professionals in the field of drug development, this document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is organized into clear, tabular formats for ease of reference and comparison. Furthermore, this guide outlines the experimental protocols employed for data acquisition and includes a logical workflow diagram to illustrate the process of spectroscopic analysis.

Introduction

5-Bromophthalide is a halogenated derivative of phthalide and serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.^{[1][2]} A thorough characterization of its chemical structure is paramount for its application in synthetic organic chemistry and drug discovery. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity and purity of such compounds. This guide presents a consolidation of the key spectroscopic data for **5-Bromophthalide** to support ongoing and future research endeavors.

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and MS data for **5-Bromophthalide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.^[3] The ¹H and ¹³C NMR data for **5-Bromophthalide** are presented below.

Table 1: ¹H NMR Spectroscopic Data for **5-Bromophthalide**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.91	d	1.8	1	H-4
7.77	dd	8.2, 1.8	1	H-6
7.64	d	8.2	1	H-7
5.35	s	-	2	H-3 (CH ₂)

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for **5-Bromophthalide**

Chemical Shift (δ) ppm	Assignment
170.1	C-1 (C=O)
148.8	C-7a
134.1	C-6
128.9	C-4
127.3	C-7
126.3	C-5
123.6	C-3a
68.6	C-3 (CH_2)

Solvent: CDCl_3 , Reference: TMS

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^[4]

Table 3: IR Spectroscopic Data for **5-Bromophthalide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3094, 3071, 3034	Weak	Aromatic C-H Stretch
2965, 2928	Weak	Aliphatic C-H Stretch
1761	Strong	C=O Stretch (Lactone)
1599, 1578, 1464	Medium-Strong	Aromatic C=C Stretch
1346	Medium	CH ₂ Bend
1287, 1209	Strong	C-O Stretch
1067, 1028	Strong	C-O Stretch
932, 893, 831	Strong	C-H Out-of-plane Bend
772	Strong	C-Br Stretch

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[\[1\]](#)

Table 4: Mass Spectrometry Data for **5-Bromophthalide**

m/z	Relative Intensity (%)	Assignment
214	95	[M+2] ⁺ (with ⁸¹ Br)
212	100	[M] ⁺ (with ⁷⁹ Br)
185	15	[M-CO] ⁺ (with ⁸¹ Br)
183	15	[M-CO] ⁺ (with ⁷⁹ Br)
157	10	[M-CO-C ₂ H ₂] ⁺ (with ⁸¹ Br)
155	10	[M-CO-C ₂ H ₂] ⁺ (with ⁷⁹ Br)
104	40	[M-Br] ⁺
76	80	[C ₆ H ₄] ⁺
75	55	[C ₆ H ₃] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

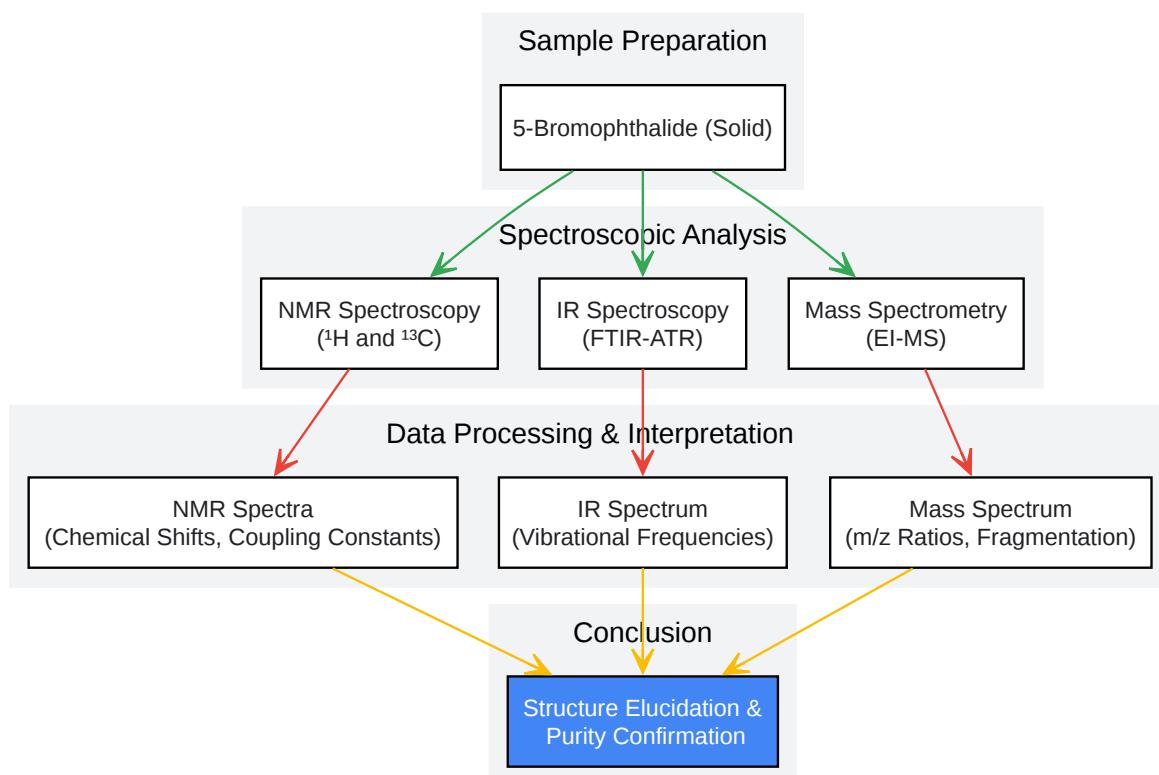
The data presented in this guide were acquired using standard spectroscopic techniques for the analysis of solid organic compounds.

NMR Spectroscopy Protocol

A sample of **5-Bromophthalide** was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was placed in a standard 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer. For the ¹H NMR spectrum, a sufficient number of scans were acquired to obtain a high signal-to-noise ratio. For the ¹³C NMR spectrum, proton decoupling was employed to simplify the spectrum to single lines for each carbon atom.[\[3\]](#)

IR Spectroscopy Protocol

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of solid **5-Bromophthalide** was placed directly onto the ATR crystal. Pressure was applied to ensure


good contact between the sample and the crystal surface. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.[5][6]

Mass Spectrometry Protocol

The mass spectrum was acquired using an Electron Ionization (EI) mass spectrometer. A small amount of the solid sample was introduced into the ion source. The molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[7]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Bromophthalide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **5-Bromophthalide**.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a comprehensive characterization of **5-Bromophthalide**. The NMR data confirms the proton and carbon framework, the IR spectrum identifies the key functional groups, and the mass spectrum corroborates the molecular weight and provides insight into its fragmentation. This information is crucial for its use as a building block in chemical synthesis and for quality control purposes. The provided workflow diagram offers a clear overview of the analytical process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromophthalide|CAS 64169-34-2|High-Purity Reagent [benchchem.com]
- 2. 5-Bromophthalide | 64169-34-2 [chemicalbook.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. www1.udel.edu [www1.udel.edu]
- 5. agilent.com [agilent.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. rroij.com [rroij.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Bromophthalide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b015269#spectroscopic-data-of-5-bromophthalide-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com